2-(4-oxo-1H-quinazolin-2-yl)acetamide

Descripción

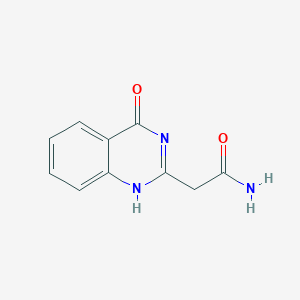

2-(4-oxo-1H-quinazolin-2-yl)acetamide is a heterocyclic compound featuring a quinazolinone core fused with an acetamide moiety. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 4-oxo-1H-quinazolin-2-yl group in this compound provides a rigid aromatic scaffold, while the acetamide linker enhances solubility and facilitates interactions with biological targets such as enzymes or receptors. This structural motif is frequently employed in medicinal chemistry to optimize pharmacokinetic profiles and target specificity .

Propiedades

Número CAS |

21417-20-9 |

|---|---|

Fórmula molecular |

C10H9N3O2 |

Peso molecular |

203.2g/mol |

Nombre IUPAC |

2-(4-oxo-3H-quinazolin-2-yl)acetamide |

InChI |

InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15) |

Clave InChI |

HLGWEIMMQZUCMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CC(=O)N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The introduction of electron-withdrawing groups (e.g., chlorine in ) enhances stability but may reduce solubility, whereas methoxy or sulfonyl groups (e.g., ) improve binding to hydrophobic enzyme pockets.

- Linker Flexibility: Compounds with rigid linkers (e.g., phenoxy in ) show higher target specificity compared to flexible acetamide derivatives.

Pharmacological Activities

Enzyme Inhibition

- MAO-B Inhibitors : Safinamide and milacemide, structurally distinct acetamides, exhibit IC50 values of 0.028 µM for MAO-A and >10 µM for MAO-B, highlighting the role of aromatic substituents in isoform selectivity .

- AChE/BChE Inhibitors : Triazole-benzothiazole acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) show dual inhibition (IC50: 2–5 µM) due to π-π stacking interactions with catalytic sites .

Anticancer Activity

- Phenoxy Acetamide Derivatives: Compounds 38–40 () demonstrate potent activity against HCT-1 and MCF-7 cells (IC50: 0.5–1.2 µM), attributed to the sulfonyl-quinazoline moiety’s ability to disrupt DNA replication.

Molecular Docking and Receptor Affinity

- GABA/AMPA Receptors : N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide exhibit high binding affinity (ΔG: −9.5 to −11.2 kcal/mol) due to hydrogen bonding with GluA2 ligand-binding domains .

- Thiazole-Triazinoquinazoline Derivatives: Compounds like 3.6 () show moderate activity against kinases (Ki: 8–12 nM), suggesting the thioacetamide group enhances ATP-competitive binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.